molecular formula C16H23NO3 B4413688 ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4413688
M. Wt: 277.36 g/mol
InChI Key: UJRPGPQRQMPPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials might include a suitable ketone and phenylhydrazine derivative, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions would result in various substituted indole derivatives.

Scientific Research Applications

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The indole ring system is known to bind with high affinity to multiple receptors, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of the propyl group and the ethyl carboxylate ester differentiates it from other similar compounds, potentially leading to distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6,6-dimethyl-4-oxo-3-propyl-5,7-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-7-10-13-11(8-16(3,4)9-12(13)18)17-14(10)15(19)20-6-2/h17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRPGPQRQMPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.